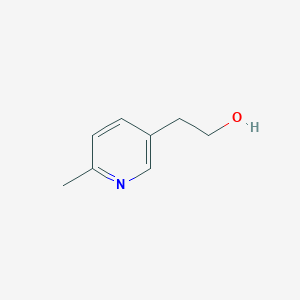

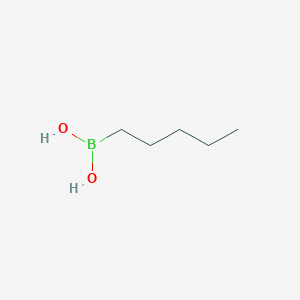

n-ペンチルボロン酸

説明

Pentyldihydroxyborane, also known as pentapropylene-dihydroxyborane (PDH) is an organoboron compound that is an important building block in organic synthesis. It plays an important role in the synthesis of organic compounds, as well as in the preparation of polymers and nanomaterials. The properties of PDH make it a versatile and useful reagent for organic synthesis, and it has been used in a variety of applications in the chemical industry.

科学的研究の応用

薬物送達システム

n-ペンチルボロン酸: は、ROS応答性薬物送達システムの開発に不可欠な役割を果たします。 研究者らは、ヒアルロン酸をフェニルボロン酸ピナコールエステルで修飾することにより、活性酸素種に応答してクルクミンなどの治療薬を放出するナノ粒子を開発しました。 . この標的化された放出メカニズムは、歯周病など炎症性疾患の治療に特に有効であり、抗炎症作用と抗酸化ストレス機能を提供できます。 .

有機合成

有機化学では、n-ペンチルボロン酸は触媒的プロト脱ボロン化のビルディングブロックとして機能します。 このプロセスは、アルケンの正式な反マルコフニコフ型ヒドロメチル化にとって非常に重要であり、合成化学者が複雑な分子を生成するためのツールキットを拡大します。 . 鈴木・宮浦カップリングなどの反応におけるボロン酸エステルの汎用性により、幅広い有機化合物を構築する上で非常に価値があります。 .

センシングアプリケーション

この化合物はジオールと強ルイス塩基と相互作用する能力があり、センシングアプリケーションで使用できます。 ボロン酸は、さまざまな生物学的および化学的プロセスを監視するために不可欠な均一アッセイと不均一検出システムの両方に含まれる可能性があります。 . これらの相互作用は、特に糖尿病ケアにおけるグルコースレベルの検出のために、バイオセンサーの開発にも活用されています。 .

生体医用ポリマー

n-ペンチルボロン酸: は、生体医用ポリマーの合成における主要な構成要素です。 これらのポリマーは、治療薬の送達、疾患の検出および診断、再生医療など、幅広い用途があります。 . ボロン酸のユニークな特性により、生物学的刺激に応答し、高度な医療療法のプラットフォームとして機能するポリマーを作成できます。 .

ハイドロゲルベースの治療法

この化合物の化学は、ハイドロゲルベースの薬物送達システムの設計に利用されています。 ボロン酸官能基を持つハイドロゲルは、ポリオールと可逆的な複合体を形成でき、薬物の制御放出を可能にし、個別化医療と再生医療のための有望な解決策を提供します。 .

インテリジェントマテリアルデザイン

最後に、n-ペンチルボロン酸は、インテリジェントDNAハイドロゲルの作成に貢献しています。これらの材料は、制御された薬物送達、標的遺伝子治療、癌治療、および3次元細胞培養の開発に使用されます。 <a data-citationid="4198ca5c-5944-99aa-4f62-b24dc0457964

作用機序

Target of Action

Boronic acids and their esters, in general, are known to interact with various enzymes and proteins . For instance, Phenylboronic acid, a similar compound, has been reported to interact with Cocaine esterase .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function .

Biochemical Pathways

Boronic acids and their esters are often used in the synthesis of various biochemical compounds, suggesting they may play a role in multiple biochemical pathways .

Pharmacokinetics

It’s known that boronic acids and their esters are marginally stable in water, undergoing hydrolysis . This could potentially affect their bioavailability and pharmacokinetics.

Result of Action

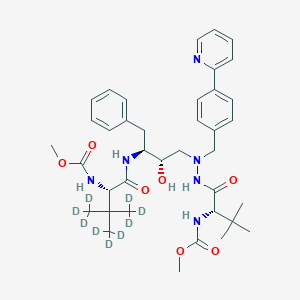

n-Pentylboronic acid has been used in the synthesis of (-)-Δ8-THC and (-)-Δ9-THC . It also aids in the synthesis of boronic acid inhibitors of endothelial lipase . These results suggest that n-Pentylboronic acid can influence the synthesis of various biochemical compounds.

Action Environment

The action, efficacy, and stability of n-Pentylboronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are known to be sensitive to pH changes, with their stability decreasing in acidic conditions . Additionally, they are only marginally stable in water, undergoing hydrolysis .

Safety and Hazards

将来の方向性

While specific future directions for Pentyldihydroxyborane were not found, boronic acids, in general, are of significant interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry . They are expected to continue playing a crucial role in these areas in the future.

生化学分析

Biochemical Properties

n-Pentylboronic acid, like other boronic acids, is known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction leads to their utility in various biochemical applications. The compound’s unique properties as a mild organic Lewis acid, coupled with its mitigated reactivity profile, makes it particularly attractive as a synthetic intermediate .

Molecular Mechanism

The molecular mechanism of n-Pentylboronic acid is largely based on its ability to interact with other molecules. For instance, in the Suzuki–Miyaura cross-coupling reaction, n-Pentylboronic acid can participate in the formation of carbon-carbon bonds, a process that is widely applied in organic synthesis .

Temporal Effects in Laboratory Settings

Boronic acids are known for their stability, which suggests that n-Pentylboronic acid may exhibit long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Boronic acids are known to interact with diols, which could potentially influence metabolic flux or metabolite levels .

特性

IUPAC Name |

pentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPXVJNCQKYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326166 | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-50-2 | |

| Record name | B-Pentylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4737-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

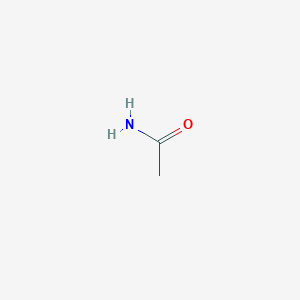

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)